N-(2-phenylethyl)cycloheptanamine
Description
N-(2-phenylethyl)cycloheptanamine is a secondary amine derivative featuring a cycloheptane ring fused to an amine group substituted with a 2-phenylethyl chain. The 2-phenylethyl substituent introduces aromaticity and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C15H23N |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
N-(2-phenylethyl)cycloheptanamine |
InChI |
InChI=1S/C15H23N/c1-2-7-11-15(10-6-1)16-13-12-14-8-4-3-5-9-14/h3-5,8-9,15-16H,1-2,6-7,10-13H2 |
InChI Key |
BPURAXITHIRCRC-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NCCC2=CC=CC=C2 |
Canonical SMILES |
C1CCCC(CC1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
N-(2-phenylethyl)cycloheptanamine is characterized by its cycloheptane ring and a phenethyl amine moiety. The molecular formula is , which contributes to its lipophilicity and potential bioactivity. Understanding these chemical properties is crucial for elucidating its interactions in biological systems.
Antidepressant Activity
Research has indicated that compounds similar to this compound may exhibit antidepressant effects. A study exploring the structure-activity relationship (SAR) of cycloalkylamines found that modifications to the amine group significantly influenced their efficacy as serotonin reuptake inhibitors (SRIs). This suggests that this compound could be a candidate for further development in treating mood disorders .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. In vitro studies have shown that derivatives of cycloheptanamine can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Clinical Trials
A notable case study involved the evaluation of similar compounds in clinical trials aimed at assessing their safety and efficacy in treating anxiety disorders. Participants receiving a compound with structural similarities to this compound reported significant reductions in anxiety symptoms compared to placebo groups . These findings underscore the potential of this compound class in psychiatric treatment.
Pharmacokinetics and Metabolism
Pharmacokinetic studies have demonstrated that compounds like this compound exhibit favorable absorption and distribution profiles, making them suitable for oral administration. One study highlighted how modifications to the cycloheptane ring affected metabolic stability, which is critical for optimizing drug formulations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound is compared to three structurally related cycloheptanamine derivatives (Table 1):
- N-(4-nitrobenzyl)cycloheptanamine : Features a 4-nitrobenzyl group, introducing an electron-withdrawing nitro moiety.
- N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine : Contains a brominated thiophene ring, adding steric bulk and halogen-mediated reactivity.
- AXKO-0046 (N-((3-(2-(benzylamino)ethyl)-1H-indol-2-yl)methyl)cycloheptanamine): A complex indole derivative with demonstrated LDH-B inhibitory activity.
Physicochemical Properties
Key physicochemical parameters are summarized below (Table 1):
- N-(4-nitrobenzyl)cycloheptanamine exhibits the highest boiling point (392.1°C) and density (1.11 g/cm³), attributed to the polar nitro group enhancing intermolecular interactions.
- The brominated thiophene derivative has the highest molecular weight (288.25 g/mol) due to bromine’s atomic mass.
- Data gaps for the target compound highlight the need for experimental characterization.
Q & A
Q. Methodological Focus
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon).
- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., oxidation byproducts).
- Buffered Solutions : Use phosphate-buffered saline (PBS) at pH 7.4 for in vitro studies to minimize hydrolysis .
What advanced techniques are used to interpret NMR and mass spectrometry data for this compound?
Q. Data Analysis Focus
- NMR : 2D techniques (COSY, HSQC) resolve overlapping signals; NOESY identifies spatial proximity of cycloheptane and phenethyl groups.
- HRMS : Isotopic pattern analysis (e.g., M+1, M+2 peaks) confirms molecular formula.
- Fragmentation Patterns : MS/MS elucidates structural motifs (e.g., loss of C₇H₁₄ from the cycloheptane ring) .
What neuropharmacological pathways are implicated in this compound’s mechanism of action?
Advanced Research Focus
Hypotheses include modulation of monoamine transporters (SERT, NET) or trace amine-associated receptors (TAARs). In silico studies (e.g., molecular dynamics simulations) predict interactions with TAAR1. Functional assays (calcium flux or cAMP accumulation) validate these targets .
What purity standards and analytical thresholds are recommended for pharmacological studies?
Q. Methodological Focus
- Purity : ≥95% by HPLC (UV detection at 254 nm).
- Impurity Limits : ≤0.5% for any single unknown impurity (ICH Q3A guidelines).
- Reference Standards : Use certified reference materials (CRMs) from NIST or equivalent bodies .
How is the toxicity profile of this compound evaluated in preclinical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
